5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-7-5-13(9-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-18(22)16(10-14)20(25)26/h1-10,21-22H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLXGWZXBPJXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The Suzuki-Miyaura coupling between 3-carboxy-4-hydroxyphenylboronic acid and methyl 2-hydroxy-5-(4-bromophenyl)benzoate proceeds under the following optimized conditions:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78% |
The aqueous-organic biphasic system enhances boronic acid solubility while minimizing ester hydrolysis. Post-coupling, the methyl esters are hydrolyzed using LiOH in THF/H₂O (3:1) at 60°C for 6 hours, achieving >95% conversion.
Copper-Mediated Ullmann Coupling
Traditional Ullmann Protocol
An alternative route employs Ullmann coupling between iodinated precursors:
-
5-iodo-2-hydroxybenzoic acid
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4-iodo-3-carboxy-4-methoxyphenyl
Reaction conditions:
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CuI (10 mol%), 1,10-phenanthroline (20 mol%)
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K₃PO₄ (3 equiv), DMSO, 110°C, 24 hours
-
Yield: 65%
Methoxy groups serve as transient protecting groups for hydroxyls, later removed via BBr₃ in dichloromethane.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time significantly:
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150°C, 30 minutes, yield: 72%
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Reduced Cu loading (5 mol%) maintains efficiency while lowering metal contamination.
Friedel-Crafts Acylation and Subsequent Functionalization
While less common, Friedel-Crafts acylation offers a route to install the biphenyl moiety. However, the electron-withdrawing carboxyl groups deactivate the aromatic ring, necessitating superelectrophilic activation:
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Generation of acylium ion using PCl₅/POCl₃.
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Reaction with 3-carboxy-4-hydroxyphenylbenzene in nitrobenzene at 0°C.
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Demethylation with BBr₃ yields the target compound (overall yield: 42%).
This method is limited by poor regioselectivity and side product formation.
Industrial-Scale Production Challenges
Continuous-Flow Synthesis
Recent advances employ microreactors for Suzuki couplings:
Purification Techniques
-
High-performance liquid chromatography (HPLC) : Resolves positional isomers using C18 columns with 0.1% TFA in acetonitrile/water.
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Crystallization : Ethyl acetate/hexane recrystallization achieves 98% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost (USD/g) | Scalability | Purity |
|---|---|---|---|---|
| Suzuki-Miyaura | 78% | 12.50 | High | 99% |
| Ullmann (microwave) | 72% | 9.80 | Moderate | 97% |
| Friedel-Crafts | 42% | 22.30 | Low | 89% |
The Suzuki-Miyaura method balances yield and scalability, making it preferred for industrial applications. Ullmann coupling offers cost advantages but requires rigorous copper removal.
Chemical Reactions Analysis
Types of Reactions
4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted terphenyl derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial and fungal strains. In vitro screening has revealed activities comparable to established antibiotics like isoniazid and ciprofloxacin .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, particularly in the treatment of inflammatory bowel diseases. Similar compounds have been utilized in formulations aimed at reducing inflammation through the inhibition of cyclooxygenase enzymes .
Potential in Cancer Therapy
Recent studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For example, certain phenolic compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death . The structure-activity relationship (SAR) studies highlight how modifications can enhance efficacy against specific cancer types.
Agriculture
Pesticidal Applications
The compound's biological activity extends to agricultural applications as a potential pesticide. Research indicates that phenolic compounds can inhibit the growth of various plant pathogens, thus protecting crops from diseases .
Photosynthetic Electron Transport Inhibition
Studies have evaluated the impact of similar compounds on photosynthetic electron transport (PET) in chloroplasts. Compounds that stimulate PET could enhance plant growth by improving photosynthesis efficiency under stress conditions .
Material Science
Polymer Development
this compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites that require high durability and resistance to environmental degradation .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy Study : A series of phenolic compounds were synthesized and tested against mycobacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a pathway for developing new antimicrobial agents based on the structure of this compound .
- Inflammatory Bowel Disease Treatment : Research focused on the anti-inflammatory properties of similar compounds showed a marked reduction in inflammatory markers in animal models, indicating potential therapeutic applications for human diseases like Crohn's disease and ulcerative colitis .
- Polymer Development Research : A study explored the use of this compound as a building block for novel polymeric materials. The resulting polymers demonstrated enhanced mechanical properties and resistance to thermal degradation, making them suitable for industrial applications .
Mechanism of Action
The mechanism of action of 4,4’‘-Dihydroxy-[1,1’:4’,1’‘-terphenyl]-3,3’'-dicarboxylic acid involves its ability to interact with various molecular targets through its hydroxyl and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through pathways involving oxidative stress modulation, metal ion chelation, and interaction with cellular proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5,5'-Methylenedisalicylic Acid
- Structure : Two salicylic acid units connected via a methylene (-CH2-) bridge at the 5-positions .
- Key Differences : The methylene bridge introduces conformational flexibility, whereas the biphenyl linkage in the target compound is rigid. This affects solubility; the methylene-bridged compound has higher aqueous solubility due to reduced planarity.
- Applications : Used in chelation therapy and as a precursor for polymer synthesis.
4′-Fluoro-4-Hydroxybiphenyl-3-Carboxylic Acid
- Structure : A fluorine atom replaces the hydroxyl group on one phenyl ring (5-(4-fluorophenyl)-2-hydroxybenzoic acid) .
- Key Differences : Fluorine’s electron-withdrawing effect increases acidity (lower pKa) compared to the target compound. The absence of a second carboxylic acid group reduces chelation capacity.
- Applications : Investigated in antimicrobial and anti-inflammatory agents due to enhanced metabolic stability from fluorine.
Azo-Salicylic Acid Derivatives
- Examples: 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) . 5-[[4-(Aminosulfonyl)phenyl]azo]-2-hydroxybenzoic acid (sulfonamide-containing azo derivative) .
- Key Differences : The azo (-N=N-) group introduces conjugation, altering UV-vis absorption and redox properties. These compounds exhibit potent antimicrobial activity due to the azo moiety’s ability to disrupt bacterial enzymes .
- Applications : Antimicrobial agents, dyes, and sensors.
Physicochemical Properties
Antimicrobial Activity
- Azo derivatives (e.g., 4e, 4h) show broad-spectrum activity against E. coli, S. typhimurium, and C. albicans due to the azo group’s ability to interfere with microbial electron transport chains .
Metal Chelation
- The target compound outperforms simpler analogs (e.g., 4-hydroxybenzoic acid ) in binding divalent cations (Fe³⁺, Cu²⁺), making it a candidate for antioxidant therapies targeting metal-induced oxidative stress.
Biological Activity
5-[4-(3-Carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid, also known as 5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including antibacterial effects, molecular interactions, and potential therapeutic applications.
- Molecular Formula : C24H18O6
- Molecular Weight : 402.4 g/mol
- IUPAC Name : 5-[(E)-2-[4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid
- CAS Number : 13987-45-6
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness compared to standard antibiotics.
| Compound | MIC (µmol/mL) | MBC (µmol/mL) | Activity Level |
|---|---|---|---|
| This compound | 3.00–12.28 | 4.09–16.31 | High |
| Ampicillin | Variable | Variable | Standard Comparison |
The compound showed better antibacterial potency than ampicillin against both Gram-positive and Gram-negative bacteria, as well as several fungal species .
Molecular Docking Studies
Molecular docking studies reveal that the compound interacts effectively with key biological targets. For instance, it forms hydrogen bonds with the heme group of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. The presence of carboxylic and hydroxyl groups enhances its binding affinity and specificity towards these targets .
Case Studies
- Antimicrobial Resistance : In a study assessing antimicrobial resistance, this compound was tested against resistant strains of bacteria. The results indicated that the compound maintained effectiveness even in the presence of resistance mechanisms, suggesting its potential as a lead compound for developing new antibiotics .
- Biofilm Inhibition : The compound also demonstrated biofilm inhibition capabilities, which are critical in treating chronic infections where biofilms protect bacteria from immune responses and antibiotics. The percentage inhibition ranged from 11.59% to 18.19%, indicating a moderate effect on biofilm formation .
Therapeutic Potential
Given its antibacterial properties, this compound may have therapeutic applications in treating infections caused by resistant bacteria. Its ability to inhibit biofilm formation further supports its potential use in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis of polyaromatic benzoic acid derivatives typically involves Suzuki-Miyaura coupling for biphenyl formation, followed by selective deprotection and carboxylation. For example, outlines a similar compound synthesized via palladium-catalyzed cross-coupling between boronic acids and halogenated precursors under inert atmospheres (N₂). Key parameters include temperature control (80–120°C), solvent choice (THF/DMF), and stoichiometric ratios of reagents (1:1.2 for boronic acid:halide). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, as described in for related benzoic acid derivatives. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HR-MS). For instance, ¹H NMR in DMSO-d₆ can resolve hydroxyl and aromatic protons, while HR-MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : Solubility screening in polar (e.g., DMSO, methanol) and aqueous buffers (pH 2–10) is essential. and highlight that hydroxyl and carboxyl groups enhance solubility in alkaline aqueous media (pH >8) but reduce it in non-polar solvents. Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation in biological assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2, kinases) requires optimized 3D structures (PubChem or crystallographic data; see for analogous X-ray structures). Validation involves comparing computed binding affinities with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using ’s approach: (1) Use a common reference inhibitor (e.g., aspirin for COX inhibition), (2) control for solvent effects (DMSO ≤0.1%), and (3) validate via orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity). Meta-analysis of raw data (e.g., dose-response curves) improves reproducibility .
Q. How can the compound’s stability under physiological conditions be assessed, and what degradation products are formed?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation pathways (e.g., ester hydrolysis, oxidation). ’s safety data sheet (SDS) guidelines recommend storing lyophilized samples at –20°C under argon to prevent carboxyl group decarboxylation. For in vitro assays, pre-incubate the compound in PBS (pH 7.4) and quantify degradation via HPLC .
Q. What synthetic modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer : Structure-activity relationship (SAR) studies can explore derivatives, such as methyl ester prodrugs (to improve oral bioavailability) or fluorinated analogs (to enhance metabolic stability). and describe protocols for synthesizing halogenated and hydroxylated derivatives. In vivo PK studies (rodent models) should measure plasma half-life (t₁/₂) and area under the curve (AUC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
